![molecular formula C7H5ClF3N B1416447 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine CAS No. 1099597-74-6](/img/structure/B1416447.png)
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring .
Synthesis Analysis
The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, is described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C7H5ClF3N .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including this compound, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The molecular weight is 195.57 .Scientific Research Applications
Halogen Shuffling and Synthesis
- 2-Chloro-6-(trifluoromethyl)pyridine, when treated with specific reagents, can be transformed into its 3-iodo derivative, which serves as a starting material for further chemical manipulations. This process is part of halogen shuffling in pyridines, useful in organic synthesis (Mongin et al., 1998).
Pharmaceutical and Agrochemical Intermediates
- 2-Chloro-5-trifluoromethyl pyridine, a closely related compound, is extensively used in synthesizing pesticides, highlighting the role of these pyridine derivatives in pharmaceutical and agrochemical applications (Lu Xin-xin, 2006).
Antimicrobial Activities and Spectroscopic Properties
- 2-Chloro-6-(trifluoromethyl)pyridine has been studied for its antimicrobial activities and interaction with DNA. The compound's structural and spectroscopic properties have been analyzed, suggesting potential biomedical applications (Evecen et al., 2017).
Functionalization in Organic Chemistry
- This compound also plays a role in the functionalization of halopyridinecarboxylic acids, demonstrating its versatility in organic synthesis (Cottet & Schlosser, 2004).
Building Blocks for Trifluoromethylated N-heterocycles
- 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, derived from similar compounds, is a crucial intermediate for trifluoromethylated N-heterocycles synthesis, indicating its importance in medicinal chemistry (Channapur et al., 2019).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives, which include 2-chloro-6-methyl-3-(trifluoromethyl)pyridine, have been used in the synthesis of various pharmaceuticals . These pharmaceuticals target a variety of biological systems, suggesting that the targets of this compound could be diverse depending on the specific derivative and its application .
Mode of Action
It’s known that trifluoromethylpyridine derivatives can participate in suzuki–miyaura cross-coupling reactions . In these reactions, the trifluoromethylpyridine acts as a nucleophile, transferring its organic group to a palladium catalyst . This suggests that this compound could interact with its targets through similar nucleophilic mechanisms.
Biochemical Pathways
It’s known that trifluoromethyl groups can affect the pka of nearby functional groups, influencing the reactivity of the molecule . This suggests that this compound could potentially influence a variety of biochemical pathways depending on its specific targets and the context of its use .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially affect these properties, as fluorinated compounds are often used in drug design to improve bioavailability .
Result of Action
It’s known that trifluoromethylpyridine derivatives have been used in the synthesis of various pharmaceuticals . The effects of these pharmaceuticals would depend on their specific targets and the context of their use .
Action Environment
It’s known that the stability and reactivity of trifluoromethylpyridine derivatives can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Safety and Hazards
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine is considered hazardous. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-chloro-6-methyl-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-3-5(6(8)12-4)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFCQOVMVHCCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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